4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including an ethoxy group, a fluoro substituent, a hydroxyethoxy group, and a p-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The general synthetic route may include:
Nucleophilic Substitution: Introduction of the ethoxy group and fluoro substituent on the benzene ring.
Sulfonation: Formation of the sulfonamide group by reacting with sulfonyl chloride.
Alkylation: Attachment of the hydroxyethoxy and p-tolyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying biological pathways.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular processes. The molecular targets could include bacterial enzymes or cancer cell pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
4-ethoxy-3-fluorobenzenesulfonamide: Lacks the hydroxyethoxy and p-tolyl groups.
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide: Lacks the ethoxy and fluoro substituents.
Uniqueness
4-ethoxy-3-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler sulfonamides.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO5S/c1-3-25-18-9-8-16(12-17(18)20)27(23,24)21-13-19(26-11-10-22)15-6-4-14(2)5-7-15/h4-9,12,19,21-22H,3,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDVONFYTNZAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C)OCCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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